molecular formula C13H19ClF3N5O B10964448 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methylpiperazin-1-yl)propanamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B10964448
M. Wt: 353.77 g/mol
InChI Key: JMTLUGIDYSXCOU-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPIPERAZINO)PROPANAMIDE is a complex organic compound characterized by the presence of a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPIPERAZINO)PROPANAMIDE typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPIPERAZINO)PROPANAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the piperazine moiety may facilitate its transport across biological membranes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles and piperazine derivatives. Compared to these, 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPIPERAZINO)PROPANAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C13H19ClF3N5O

Molecular Weight

353.77 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C13H19ClF3N5O/c1-8-10(14)11(13(15,16)17)18-22(8)9(2)12(23)19-21-6-4-20(3)5-7-21/h9H,4-7H2,1-3H3,(H,19,23)

InChI Key

JMTLUGIDYSXCOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NN2CCN(CC2)C)C(F)(F)F)Cl

Origin of Product

United States

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